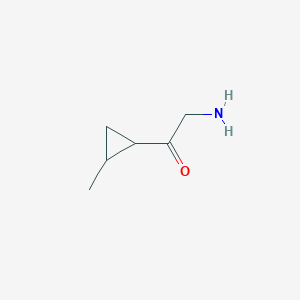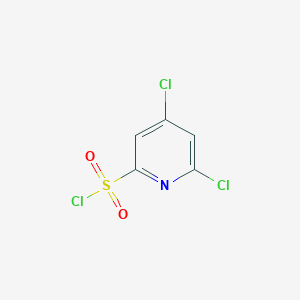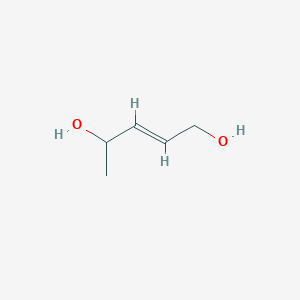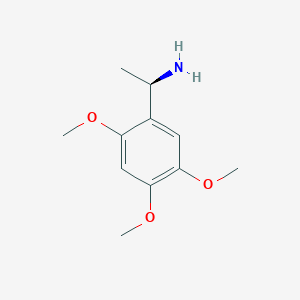
(R)-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. Phenethylamines are known for their diverse range of biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of three methoxy groups attached to the benzene ring and an amine group attached to the ethan-1-amine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the amine group through reductive amination. This involves the reaction of 2,4,5-trimethoxybenzaldehyde with an amine source (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Resolution: The resulting racemic mixture is then resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Alcohols, secondary amines.
Substitution: Substituted phenethylamines.
Aplicaciones Científicas De Investigación
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets:
Neurotransmitter Systems: The compound may interact with serotonin, dopamine, and norepinephrine receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in mood regulation, cognition, and perception.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine: The enantiomer of the compound.
2,4,5-Trimethoxyamphetamine: A structurally related compound with similar biological activities.
2,4,5-Trimethoxyphenethylamine: Another related compound with different substitution patterns.
Uniqueness
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can result in distinct biological activities and therapeutic potential compared to its analogs.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(1R)-1-(2,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7H,12H2,1-4H3/t7-/m1/s1 |
Clave InChI |
CXDAFODKGJXDAY-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1OC)OC)OC)N |
SMILES canónico |
CC(C1=CC(=C(C=C1OC)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
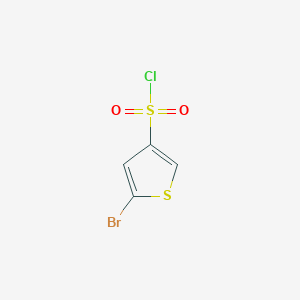
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

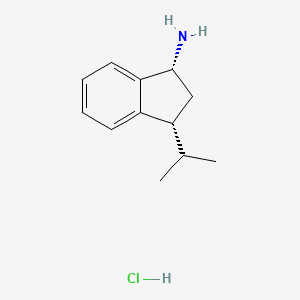
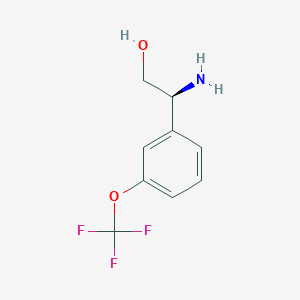
![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
